5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
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Description
“5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” is an organic compound. It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as the compound , typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has been developed . This method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. The compound contains a chloro group, a methoxy group, and a benzamide group, among others .Future Directions
The future directions for research on “5-chloro-2-methoxy-N-(4-{7-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide” could include further exploration of its bioactivity and potential applications in medicinal chemistry. Given the promising properties of imidazo[1,2-a]pyridines, there is likely to be continued interest in the synthesis and study of these compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines, which share a similar structure, are typically synthesized through a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These actions could affect a variety of biochemical pathways, leading to their broad spectrum of activity.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-14-9-10-26-13-19(25-21(26)11-14)15-3-6-17(7-4-15)24-22(27)18-12-16(23)5-8-20(18)28-2/h3-13H,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTODYXVKKYZQLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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